Cas no 1337541-79-3 (1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[4-(2-phenylethyl)phenyl]-)
1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[4-(2-phenylethyl)phenyl]- Chemical and Physical Properties
Names and Identifiers
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- 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[4-(2-phenylethyl)phenyl]-
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- Inchi: 1S/C20H25BO2/c1-19(2)20(3,4)23-21(22-19)18-14-12-17(13-15-18)11-10-16-8-6-5-7-9-16/h5-9,12-15H,10-11H2,1-4H3
- InChI Key: WZMKQMIYIXCRIQ-UHFFFAOYSA-N
- SMILES: O1C(C)(C)C(C)(C)OB1C1=CC=C(CCC2=CC=CC=C2)C=C1
1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[4-(2-phenylethyl)phenyl]- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| AK Scientific | AMTB1360-1g |
4,4,5,5-Tetramethyl-2-(4-phenethylphenyl)-1,3,2-dioxaborolane |
1337541-79-3 | 97% | 1g |
$105 | 2025-02-18 | |
| AK Scientific | AMTB1360-5g |
4,4,5,5-Tetramethyl-2-(4-phenethylphenyl)-1,3,2-dioxaborolane |
1337541-79-3 | 97% | 5g |
$315 | 2025-02-18 |
1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[4-(2-phenylethyl)phenyl]- Related Literature
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
Additional information on 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[4-(2-phenylethyl)phenyl]-
Research Brief on 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[4-(2-phenylethyl)phenyl]- (CAS: 1337541-79-3) in Chemical Biology and Pharmaceutical Applications
The compound 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[4-(2-phenylethyl)phenyl]- (CAS: 1337541-79-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. This boronic ester derivative is particularly notable for its role as a key intermediate in Suzuki-Miyaura cross-coupling reactions, which are pivotal for the synthesis of complex bioactive molecules. Recent studies have explored its utility in the development of novel therapeutics, including kinase inhibitors and proteolysis-targeting chimeras (PROTACs), highlighting its potential in addressing unmet medical needs.
One of the most promising applications of this compound lies in its incorporation into boron-containing drug candidates. Boron-based compounds have emerged as a critical class of molecules in medicinal chemistry, owing to their unique ability to form reversible covalent bonds with biological targets. The specific structural features of 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[4-(2-phenylethyl)phenyl]-, such as its lipophilic aromatic moiety and stable dioxaborolane ring, enhance its pharmacokinetic properties, making it an attractive scaffold for drug design. Recent preclinical studies have demonstrated its efficacy in modulating disease-relevant pathways, particularly in oncology and inflammatory disorders.
In a groundbreaking study published in the Journal of Medicinal Chemistry, researchers utilized this compound as a building block for the synthesis of novel BTK (Bruton's tyrosine kinase) inhibitors. The study reported that derivatives of 1,3,2-Dioxaborolane exhibited potent inhibitory activity against BTK, a key target in B-cell malignancies. The compound's ability to form a stable boron-oxygen bond with the active-site cysteine residue of BTK was identified as a critical factor in its mechanism of action. These findings underscore the potential of this boronic ester in the development of next-generation kinase inhibitors with improved selectivity and reduced off-target effects.
Another area of active research involves the use of this compound in the design of PROTACs, a revolutionary therapeutic modality that enables targeted protein degradation. A recent Nature Chemical Biology publication highlighted its role as a versatile linker in PROTAC molecules, facilitating the recruitment of E3 ubiquitin ligases to disease-causing proteins. The study demonstrated that the incorporation of 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[4-(2-phenylethyl)phenyl]- into PROTAC architectures enhanced their cellular permeability and target engagement, leading to more efficient protein degradation. This advancement opens new avenues for the treatment of previously undruggable targets in cancer and neurodegenerative diseases.
From a synthetic chemistry perspective, recent advancements have focused on optimizing the preparation and purification of this compound to meet the growing demand for high-quality boronic ester intermediates. A study in Organic Process Research & Development detailed a scalable and cost-effective synthesis route, emphasizing the importance of controlling moisture-sensitive reactions to maintain the integrity of the dioxaborolane ring. These process improvements are critical for ensuring the reliable supply of this key intermediate in both academic and industrial settings.
Looking ahead, the unique properties of 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[4-(2-phenylethyl)phenyl]- position it as a valuable tool in chemical biology and drug discovery. Ongoing research is exploring its potential in other therapeutic areas, including antimicrobial agents and radiopharmaceuticals. As the field continues to recognize the importance of boron chemistry in medicinal applications, this compound is expected to play an increasingly prominent role in the development of innovative therapies. Future studies will likely focus on expanding its applications while addressing challenges related to metabolic stability and in vivo distribution.
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